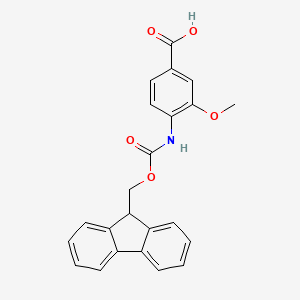

Fmoc-4-Amino-3-Methoxybenzoesäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the Fmoc group makes it particularly useful in solid-phase peptide synthesis (SPPS).

Wissenschaftliche Forschungsanwendungen

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid is widely used in scientific research, particularly in the fields of:

Chemistry: Used in the synthesis of complex peptides and proteins.

Biology: Facilitates the study of protein-protein interactions and enzyme functions.

Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

Industry: Used in the production of synthetic peptides for various applications, including cosmetics and pharmaceuticals

Wirkmechanismus

Target of Action

Fmoc-4-amino-3-methoxybenzoic acid, also known as 4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybenzoic acid or 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid, is primarily used in the field of proteomics research . .

Mode of Action

The compound belongs to the family of Fmoc-protected amino acids, which are widely used in solid-phase peptide synthesis . The Fmoc group serves as a protective group for the amino group during peptide synthesis. It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid typically involves the protection of the amino group with the Fmoc group. One common method involves the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in its typical applications.

Coupling Reactions: It is often used in peptide coupling reactions where the amino group is protected by the Fmoc group.

Common Reagents and Conditions

Fmoc Removal: Piperidine in dimethylformamide.

Coupling Reagents: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Solvents: Dichloromethane, dimethylformamide, and acetonitrile.

Major Products

The major products formed from these reactions are typically peptides with the Fmoc group removed, allowing for further reactions or modifications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-Gly-OH: A simpler Fmoc-protected amino acid.

Fmoc-Asp(OtBu)-OH: Used for the synthesis of peptides with aspartic acid residues .

Uniqueness

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid is unique due to its specific structure, which includes a methoxybenzoic acid moiety. This structure provides additional stability and reactivity, making it particularly useful in the synthesis of complex peptides and proteins.

Biologische Aktivität

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid, commonly referred to as Fmoc-3-methoxybenzoic acid, is a compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid is C₃₆H₃₁N₃O₅, with a molecular weight of approximately 601.65 g/mol. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is often used in peptide synthesis due to its protective properties.

| Property | Value |

|---|---|

| Molecular Formula | C₃₆H₃₁N₃O₅ |

| Molecular Weight | 601.65 g/mol |

| CAS Number | [not specified] |

| Purity | ≥95% |

The biological activity of Fmoc-3-methoxybenzoic acid primarily revolves around its role as a building block in peptide synthesis and its potential interactions with biological macromolecules. The Fmoc group provides stability during synthesis and can be selectively removed under mild conditions, allowing for the formation of biologically active peptides.

Therapeutic Potential

Research has indicated that compounds similar to Fmoc-3-methoxybenzoic acid exhibit various therapeutic properties, including:

- Antitumor Activity : Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation.

- Antiviral Properties : There is emerging evidence that certain analogs can act as inhibitors against viral enzymes, potentially serving as antiviral agents.

Case Studies

- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry explored the antitumor effects of Fmoc derivatives in various cancer cell lines. The results indicated significant cytotoxicity against breast and colon cancer cells, with IC50 values in the micromolar range .

- Antiviral Activity : Another investigation focused on the antiviral properties of related compounds against SARS-CoV-2. The study highlighted that specific derivatives exhibited potent inhibitory effects on viral replication .

Table 2: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c1-28-21-12-14(22(25)26)10-11-20(21)24-23(27)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-12,19H,13H2,1H3,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXUGEMNFPXBTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.